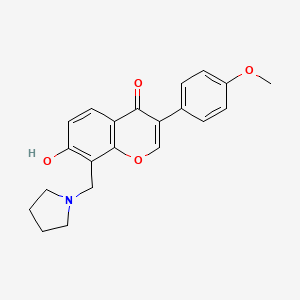
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, also known as Hesperetin Pyrrolidine, is a synthetic compound derived from the natural flavonoid, Hesperetin. It has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activity
7-Hydroxy-3-pyrazolyl-chromen-4H-ones, closely related to the compound , have been studied for their antimicrobial and antioxidant activities. These compounds have shown potential in inhibiting microbial growth and offering oxidative stress protection (Hatzade et al., 2008).
Monoamine Oxidase Inhibition
A series of compounds, including 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, have been synthesized and found to selectively inhibit human monoamine oxidase A (MAO A), an enzyme relevant in neurological disorders. This highlights potential applications in neuropsychiatric and neurodegenerative disease research (Mattsson et al., 2014).
Structural Analysis and Applications
The structural characteristics of various chromen-4-one derivatives have been explored, which is crucial for understanding their physicochemical properties and potential applications in material science and drug development. For example, the crystal structure analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one provides insights into its molecular arrangement and interactions (Mohammat et al., 2008).
pH Probe Development
Research has been conducted on the ratiometric pH probe based on dicyanomethylene-4H-chromene platform, indicating potential use in analytical chemistry for pH measurement. This highlights the applicability of chromene derivatives in chemical sensing technologies (Liu et al., 2017).
Antimicrobial Activity of Coumarin Derivatives
The antimicrobial activity of new coumarin and dicoumarol derivatives has been investigated, providing a basis for the development of novel antimicrobial agents. These studies expand the understanding of the biological activities of chromen-4-one derivatives (Regal et al., 2020).
Anticancer Properties
Substituted chromene compounds, including various 4H-chromene derivatives, have been synthesized and analyzed for their potential anticancer properties. This research underscores the therapeutic potential of chromene derivatives in cancer treatment (Abdelwahab & Fekry, 2022).
Potassium Channel Activation
Compounds such as 1-(6-hydroxy-4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-yl) pyrrolidin-2-one have been synthesized, highlighting the potential of chromene derivatives as potassium channel activators, important for various physiological processes (El-Telbani, 2006).
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGDGAKBITWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

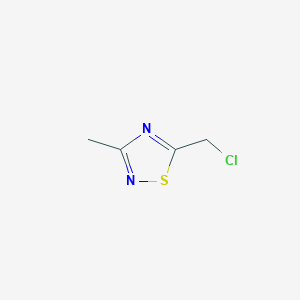
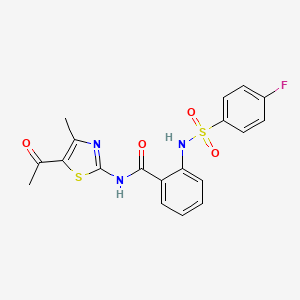
![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

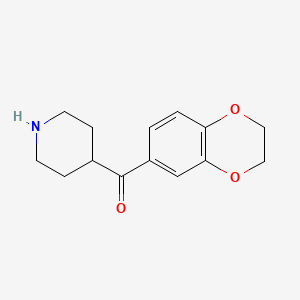
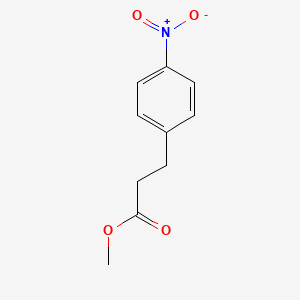


![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)

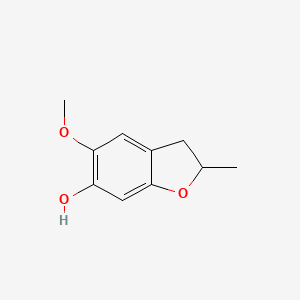
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)